molecular formula C6H6N2O2 B12056401 (Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B12056401
M. Wt: 141.10 g/mol
InChI Key: LOIYMIARKYCTBW-BOHCNZJRSA-N
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Description

“(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid” is a compound with a unique structure. It contains an imidazole ring and a carbon-carbon double bond. The (Z)-configuration indicates that the substituents on the double bond are on the same side.

Preparation Methods

Synthetic Routes::

    De Novo Synthesis:

    Isotope Labeling:

Industrial Production::
  • Industrial-scale production methods may involve large-scale synthesis using optimized conditions.
  • The compound is produced for research purposes, stable isotope labeling, and other applications.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions:

Major Products::
  • Hydrolysis yields the corresponding carboxylic acid and imidazole.
  • Substitution reactions result in various derivatives.
  • Reduction produces the saturated analog.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It may modulate biological pathways, enzyme activity, or receptor binding.
  • Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

141.10 g/mol

IUPAC Name

(Z)-3-(1H-imidazol-5-yl)(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-/i1+1,2+1,6+1

InChI Key

LOIYMIARKYCTBW-BOHCNZJRSA-N

Isomeric SMILES

C1=C(NC=N1)/[13CH]=[13CH]\[13C](=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O

Origin of Product

United States

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